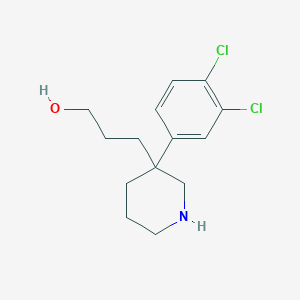

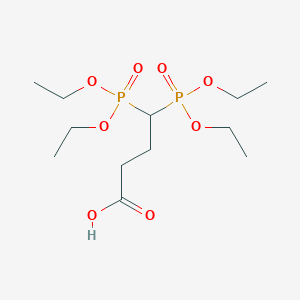

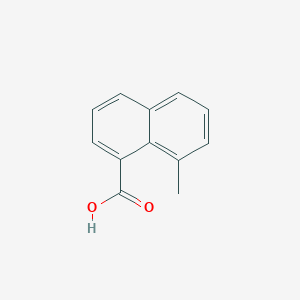

![molecular formula C15H18O5 B178395 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 150019-56-0](/img/structure/B178395.png)

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

概要

説明

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-BDD, is a dioxaspirodecane-based compound that has been gaining attention in the scientific community due to its potential applications in organic synthesis, drug design, and biochemistry. 8-BDD has several unique properties that make it a promising compound for further research.

科学的研究の応用

-

Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-indoles

- Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized and evaluated for their anticancer activity against various cancer cell lines .

- Methods : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results : The compounds showed promising anticancer activity. For example, compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

-

Antitumor Evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines

- Summary : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .

- Methods : The compounds were synthesized and their antitumor activities were evaluated .

- Results : Some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

-

Detection of Carcinogenic Heavy Metal Ion, Lead (Pb2+)

- Summary : The compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

- Methods : A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

- Results : The sensor was able to detect Pb2+ effectively .

特性

IUPAC Name |

8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c16-14(3-5-15(6-4-14)19-7-8-20-15)11-1-2-12-13(9-11)18-10-17-12/h1-2,9,16H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRZRKIOHFLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C3=CC4=C(C=C3)OCO4)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448171 | |

| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

CAS RN |

150019-56-0 | |

| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

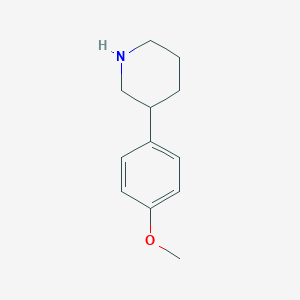

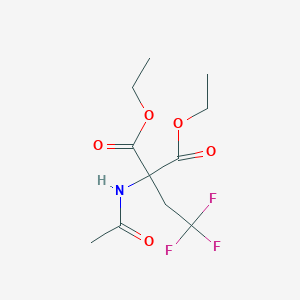

![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)